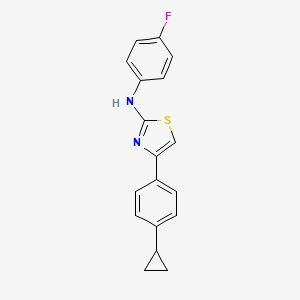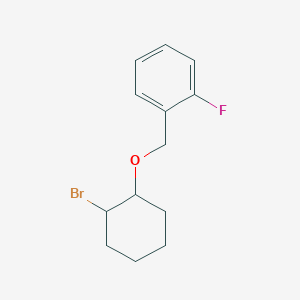
2-Methyl-5-(pentafluoroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(pentafluoroethyl)aniline is an aromatic amine characterized by the presence of a methyl group at the second position and a pentafluoroethyl group at the fifth position on the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pentafluoroethyl)aniline can be achieved through several methods. One common approach involves the nitration of 2-methyl-5-(pentafluoroethyl)benzene followed by reduction of the nitro group to an amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
化学反应分析
Types of Reactions
2-Methyl-5-(pentafluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives.
科学研究应用
2-Methyl-5-(pentafluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism by which 2-Methyl-5-(pentafluoroethyl)aniline exerts its effects depends on its specific application. In chemical reactions, the electron-donating and electron-withdrawing properties of the methyl and pentafluoroethyl groups, respectively, influence the reactivity of the aromatic ring. These effects can alter the compound’s interaction with various molecular targets and pathways, such as enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
2-Methyl-4-(pentafluoroethyl)aniline: Similar structure but with the pentafluoroethyl group at the fourth position.
2-Methyl-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a pentafluoroethyl group.
2-Methyl-5-(pentafluorosulfur)aniline: Features a pentafluorosulfur group instead of a pentafluoroethyl group.
Uniqueness
2-Methyl-5-(pentafluoroethyl)aniline is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties
属性
CAS 编号 |
238098-24-3 |
|---|---|
分子式 |
C9H8F5N |
分子量 |
225.16 g/mol |
IUPAC 名称 |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)aniline |
InChI |
InChI=1S/C9H8F5N/c1-5-2-3-6(4-7(5)15)8(10,11)9(12,13)14/h2-4H,15H2,1H3 |
InChI 键 |
ZRJJGLUTBKRUJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)

![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)

![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)





